2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Cyclization Reactions: The formation of the imidazo[1,2-A]pyridine ring involves cyclization reactions, often promoted by reagents like TBHP.
Common Reagents and Conditions
Iodine (I2): Used in the cleavage of C–C bonds.
Tert-butyl hydroperoxide (TBHP): Used in oxidative reactions and cyclization processes.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines, which can be further functionalized for different applications .
Scientific Research Applications
2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine is primarily used in proteomics research . Its unique structure makes it a valuable tool in the study of protein interactions and functions. Additionally, compounds in the imidazo[1,2-A]pyridine family have shown potential in medicinal chemistry, particularly as pharmacophores in drug development .
Mechanism of Action
similar compounds in the imidazo[1,2-A]pyridine family are known to interact with various molecular targets, including enzymes and receptors, through their heterocyclic structure . These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Another member of the imidazo[1,2-A]pyridine family, synthesized from α-bromoketones and 2-aminopyridine.
N-(Pyridin-2-yl)amides: Compounds with similar pharmacophore properties, synthesized under different reaction conditions.
Uniqueness
2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine is unique due to its specific halogen substitutions, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and iodine atoms provides distinct chemical properties that can be leveraged in various research applications .
Properties
IUPAC Name |
2,6,7-trichloro-3-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3IN2/c8-3-1-5-12-6(10)7(11)13(5)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMFIOCNLMYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2I)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446626 | |
Record name | 2,6,7-Trichloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194228-60-9 | |
Record name | 2,6,7-Trichloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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